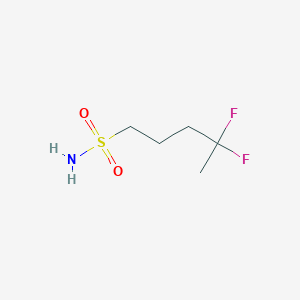

4,4-Difluoropentane-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluoropentane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2NO2S/c1-5(6,7)3-2-4-11(8,9)10/h2-4H2,1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVOCOSSYQGOFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCS(=O)(=O)N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,4 Difluoropentane 1 Sulfonamide and Analogues

Precursor Identification and Selection in the Synthesis of 4,4-Difluoropentane-1-sulfonamide

One of the most direct precursors is 4,4-difluoropentanoic acid , which is commercially available. nih.govkeyorganics.netsigmaaldrich.com Its availability simplifies the synthetic route, allowing efforts to be focused on the conversion of the carboxylic acid group into the terminal sulfonamide.

Alternatively, the synthesis can begin from non-fluorinated precursors, where the gem-difluoro group is introduced at a key step. A logical starting material for this approach is a derivative of 4-oxopentanoic acid (levulinic acid) , such as ethyl 4-oxopentanoate (B1231505). This keto-ester provides the necessary carbon skeleton and a carbonyl group that can be subjected to deoxofluorination.

Other potential precursors include intermediates that already contain the difluorinated chain but require functionalization to introduce the sulfur-nitrogen group. These include 4,4-difluoropentan-1-ol or 1-halo-4,4-difluoropentanes . These compounds would need to be synthesized from either 4,4-difluoropentanoic acid or a fluorinated keto-ester, but they offer different handles for the subsequent introduction of the sulfonamide group.

A comparative analysis of these primary precursors is presented below.

Table 1: Comparison of Potential Precursors for this compound Synthesis

| Precursor | Chemical Structure | Availability | Synthetic Strategy | Advantages | Disadvantages |

|---|---|---|---|---|---|

| 4,4-Difluoropentanoic Acid | CH3CF2CH2CH2COOH | Commercially Available nih.gov | Functional group interconversion of the carboxylic acid to a sulfonamide. | Direct starting point with the required difluoro motif already in place. | Requires multi-step conversion of the carboxylic acid. |

| Ethyl 4-oxopentanoate | CH3C(=O)CH2CH2COOEt | Commercially Available | 1. Gem-difluorination of the ketone. 2. Reduction of the ester. 3. Conversion to sulfonamide. | Inexpensive starting material. Allows for early introduction of the fluorine atoms. | Requires a dedicated fluorination step which can involve hazardous reagents. |

Optimized Reaction Pathways for Sulfonamide Formation

The formation of the sulfonamide group is a critical part of the synthesis. The chosen pathway often depends on the nature of the precursor selected.

Sulfonyl Chloride Precursors and Amination Reactions

The most traditional and widely used method for preparing sulfonamides involves the reaction of a sulfonyl chloride with ammonia (B1221849) or an amine. nih.gov Therefore, a key intermediate in the synthesis of this compound is the corresponding sulfonyl chloride.

A plausible route starting from 4,4-difluoropentanoic acid would involve its reduction to 4,4-difluoropentan-1-ol, for example, using a reducing agent like lithium aluminum hydride (LiAlH₄). The resulting alcohol can be converted to a thiol, for instance, via a Mitsunobu reaction with thioacetic acid followed by hydrolysis. The obtained 4,4-difluoropentane-1-thiol can then undergo oxidative chlorination to yield 4,4-difluoropentane-1-sulfonyl chloride . Reagents for this transformation include chlorine gas in the presence of water or N-chlorosuccinimide (NCS). rsc.orgorganic-chemistry.org

Once the sulfonyl chloride is synthesized, it can be readily converted to the primary sulfonamide by reaction with an excess of aqueous or alcoholic ammonia. This amination step is typically high-yielding and proceeds under mild conditions. nih.gov

Alternative Routes to the Sulfonamide Moiety

Modern synthetic chemistry offers several alternative pathways to the sulfonamide functional group that may circumvent the need for isolating potentially sensitive sulfonyl chloride intermediates.

From Carboxylic Acids: Recent advancements have enabled the direct conversion of carboxylic acids into sulfonamides. One such method involves a photocatalytic process where the carboxylic acid is converted into an alkyl radical. This radical can then be trapped by sulfinylamine reagents to produce sulfinamides, which are subsequently oxidized to the desired sulfonamides. nih.gov This approach could potentially convert 4,4-difluoropentanoic acid directly, offering a more streamlined synthesis. Another strategy, primarily demonstrated for aromatic acids, uses a copper-catalyzed decarboxylative chlorosulfonylation followed by a one-pot amination. nih.govprinceton.eduprinceton.edu

From Sulfonic Acids: If 4,4-difluoropentane-1-sulfonic acid can be prepared, it can be directly converted to the sulfonamide. Methods for this conversion include activation with reagents like triphenylphosphine (B44618) ditriflate or the use of cyanuric chloride. organic-chemistry.orgresearchgate.net

From Primary Sulfonamides: In some contexts, a primary sulfonamide can be activated to form a sulfonyl chloride in situ. Reagents like pyrylium (B1242799) salts can activate the NH₂ group, allowing for further functionalization, although this is more relevant for modifying existing sulfonamides rather than for a de novo synthesis. d-nb.inforesearchgate.netnih.gov

Strategies for Introducing the Gem-Difluorine Motif

When the synthesis starts from a non-fluorinated precursor, the introduction of the gem-difluoro unit is a crucial transformation. This is typically achieved by the deoxofluorination of a carbonyl group.

Fluorination Reagents and Methodologies

The most common strategy for creating a gem-difluoromethylene group is the fluorination of a ketone. In the context of synthesizing this compound, a precursor like ethyl 4-oxopentanoate would be the substrate for this reaction. The carbonyl group at the 4-position is converted to the CF₂ group using a deoxofluorinating agent.

Several reagents are available for this purpose, each with its own reactivity profile and handling requirements.

Table 2: Common Deoxofluorinating Reagents for Ketone to Gem-Difluoride Conversion

| Fluorinating Reagent | Abbreviation | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Diethylaminosulfur Trifluoride | DAST | Neat or in an inert solvent (e.g., CH₂Cl₂), often at room temperature or with gentle heating. | Effective for a wide range of ketones; commercially available. | Thermally unstable and can decompose explosively. Sensitive to moisture. |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor™ | Similar to DAST, often used in solvents like toluene (B28343) or THF. | More thermally stable and safer to handle than DAST. ncl.ac.uk | More expensive than DAST. |

| (Diethylamino)difluorosulfonium tetrafluoroborate | XtalFluor-E® | Used with a fluoride (B91410) source or a base in an inert solvent. | Crystalline solid, stable, and easy to handle. | Often requires an activator or promoter. |

The reaction mechanism for reagents like DAST involves the activation of the carbonyl oxygen by the sulfur atom, followed by nucleophilic attack of fluoride ions. The choice of reagent often depends on the scale of the reaction and the functional groups present in the substrate.

Stereochemical Considerations in Difluorination

Stereochemistry is an important aspect of many chemical syntheses. However, for the specific target molecule, this compound, the introduction of the gem-difluoro group does not create a chiral center. The carbon atom at the 4-position is bonded to two identical fluorine atoms, a methyl group, and a propyl-sulfonamide chain. Therefore, this carbon is not stereogenic.

The precursor ketone, for example, in ethyl 4-oxopentanoate, is prochiral at the C3 position, but the fluorination occurs at the achiral C4 position. Consequently, no stereoisomers are generated during the gem-difluorination step in the synthesis of the title compound. Stereochemical considerations would become relevant only if synthesizing analogues with additional substituents on the pentane (B18724) chain that would render the C4 or another carbon atom chiral.

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of a molecule like this compound would hinge on two pivotal reaction types: fluorination to create the C-F bonds and sulfamoylation to install the -SO₂NH₂ group. The mechanisms of these transformations are crucial for controlling selectivity and optimizing yield.

Mechanisms of Aliphatic Fluorination:

The introduction of a gem-difluoro group (CF₂) onto an aliphatic chain typically involves either nucleophilic or electrophilic fluorination strategies, often starting from a ketone precursor.

Deoxofluorination (Nucleophilic): A common route involves the reaction of a ketone, such as 4-oxopentane-1-sulfonyl fluoride, with a deoxofluorinating agent. Reagents like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄) are used. The mechanism is believed to proceed through the formation of a halosulfurane intermediate after the initial nucleophilic attack of the ketone's oxygen on the sulfur atom of the fluorinating agent. This is followed by an SN2-type displacement where a fluoride ion attacks the carbon atom, leading to the formation of the gem-difluoro compound. The precise mechanism can be complex and is influenced by the substrate and reaction conditions.

Electrophilic Fluorination: Alternatively, an enolate or enol ether derived from a suitable pentane precursor could be treated with an electrophilic fluorinating agent, such as Selectfluor (F-TEDA-BF₄). nih.gov This process would likely involve the attack of the electron-rich enolate on the electrophilic fluorine atom of the reagent. nih.gov For gem-difluorination, this would typically require a two-step process or a precursor that can undergo sequential fluorination. Radical-based mechanisms have also been explored, although they can be less selective. nih.gov

Mechanisms of Sulfamoylation:

The formation of the sulfonamide group from a precursor, presumably a 4,4-difluoropentan-1-ol, is a critical step.

Reaction with Sulfamoyl Chloride: A traditional method involves reacting the alcohol with sulfamoyl chloride (ClSO₂NH₂) in the presence of a base. researchgate.net The mechanism involves the deprotonation of the alcohol by the base to form a more nucleophilic alkoxide, which then attacks the electrophilic sulfur atom of sulfamoyl chloride, displacing the chloride ion in a nucleophilic acyl substitution-type reaction.

Catalytic Sulfamoylation with Activated Sulfamates: More modern methods utilize activated aryl sulfamates as transfer reagents, catalyzed by a simple organic base like N-methylimidazole. organic-chemistry.orgnih.gov Mechanistic studies for this reaction support the formation of a highly reactive HNSO₂ "aza-sulfene" intermediate. researchgate.netorganic-chemistry.org The process is initiated by the base deprotonating the sulfamate (B1201201) donor. This is followed by the elimination of a phenolate (B1203915) leaving group to generate the aza-sulfene, which is then rapidly trapped by the alcohol nucleophile to furnish the final sulfonamide product. organic-chemistry.org This method offers advantages in terms of reagent stability and milder reaction conditions. researchgate.netorganic-chemistry.org

Purification and Isolation Techniques for Synthetic Products

The purification of organofluorine compounds presents unique challenges due to their distinct physical properties, such as altered polarity, solubility, and volatility compared to their non-fluorinated counterparts. nih.gov A multi-technique approach is often necessary to achieve high purity. chromatographyonline.com

Chromatographic Methods: High-performance liquid chromatography (HPLC) and flash column chromatography are central to the purification of fluorinated molecules. nih.gov

Reversed-Phase HPLC (RP-HPLC): This is a widely used technique. The introduction of fluorine atoms can significantly alter the retention time of a molecule on standard C18 columns.

Fluorous Chromatography: For more heavily fluorinated compounds, "fluorous" chromatography is a powerful technique. nih.gov This method utilizes silica (B1680970) gel modified with perfluoroalkyl chains ("fluorous silica gel"). nih.gov It operates on the principle of "fluorous-fluorous" affinity, where fluorinated compounds are strongly retained, allowing for efficient separation from non-fluorinated reagents and byproducts. wikipedia.org

Extraction Techniques: The unique partitioning behavior of organofluorine compounds can be exploited for purification.

Liquid-Liquid Extraction: Standard aqueous-organic extractions are a first-line purification step.

Fluorous Solid-Phase Extraction (F-SPE): Similar to fluorous chromatography, F-SPE cartridges can be used to selectively retain fluorinated compounds from a solution, which are then eluted with a fluorophilic solvent.

Other Techniques: Depending on the physical properties of the product, other traditional methods can be employed.

Distillation: If the compound is a volatile liquid and thermally stable, distillation under reduced pressure can be an effective method for purification on a larger scale.

Crystallization: If the final sulfonamide is a solid, crystallization from an appropriate solvent system can be a highly effective method for achieving excellent purity.

| Technique | Principle of Separation | Applicability to Fluorinated Sulfonamides | Key Considerations |

|---|---|---|---|

| Flash Column Chromatography | Adsorption on silica or alumina (B75360) based on polarity. | Widely applicable for routine purification. | Eluent system must be carefully optimized due to altered polarity. |

| Reversed-Phase HPLC | Partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. | High-resolution purification and final purity analysis. | Fluorination can significantly change retention times. |

| Fluorous Chromatography / F-SPE | Strong affinity between fluorinated stationary phases and fluorinated analytes. | Highly effective for separating fluorinated products from non-fluorinated reactants. | Most effective for compounds with a significant fluorine content. |

| Liquid-Liquid Extraction | Differential solubility in immiscible liquid phases. | Initial work-up and removal of water-soluble or highly polar/nonpolar impurities. | Solvent choice is critical; fluorinated compounds may have unusual solubility profiles. |

| Crystallization | Formation of a pure solid crystalline phase from a solution. | Applicable if the final product is a stable solid. | Highly effective for achieving high purity on a large scale. |

Scalability and Efficiency of Synthetic Routes

Transitioning a synthetic route for a fluorinated pharmaceutical intermediate from a laboratory scale to industrial production involves overcoming significant challenges related to cost, safety, and process control. pharmtech.compharmtech.com

Reagent Selection and Cost: Many specialized fluorinating reagents are expensive, which can be prohibitive for large-scale synthesis. pharmtech.com While classic reagents like hydrogen fluoride (HF) and sulfur tetrafluoride (SF₄) are cheaper, they are also highly toxic, corrosive, and require specialized, non-glass equipment, adding to capital costs. pharmtech.commt.com Newer reagents like Selectfluor are safer to handle but come at a higher price point, making them more suitable for early-stage development than commercial manufacturing. pharmtech.com

Safety and Handling: Fluorination reactions can be highly exothermic and must be carefully controlled to prevent thermal runaways. mt.com The corrosive and toxic nature of many fluorinating agents necessitates stringent safety protocols, specialized reactor materials, and waste disposal procedures. pharmtech.com Using elemental fluorine (F₂), even diluted with nitrogen, is extremely hazardous and requires dedicated facilities. acs.org

Process Optimization and Control: Achieving high efficiency (yield) and selectivity is critical for a scalable process. Side reactions, such as elimination, can reduce yield and complicate purification. pharmtech.com Understanding the reaction kinetics and thermodynamics is essential for safe and efficient scale-up. mt.com

Continuous Flow Chemistry: Flow chemistry is emerging as a transformative technology for addressing the challenges of fluorination on a larger scale. researchgate.net By performing reactions in a continuous stream through a reactor, several advantages are realized:

Enhanced Safety: Only small quantities of hazardous reagents are reacting at any given moment, minimizing the risk associated with exotherms or accidental releases. pharmtech.com

Precise Control: The high surface-area-to-volume ratio in flow reactors allows for superior temperature control, improving selectivity and yield. researchgate.net

Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by using multiple reactors in parallel ("scaling out"), which is often simpler than redesigning large batch reactors. acs.org

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety Profile | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. | Improved safety with small reaction volumes and superior heat management. pharmtech.com |

| Process Control | Difficult to control temperature and mixing, especially on a large scale. | Precise control over temperature, pressure, and reaction time. researchgate.net |

| Scalability | Requires significant redevelopment and investment in larger, specialized equipment. | More straightforward "scaling-out" by extending run time or numbering up reactors. acs.org |

| Reagent Compatibility | Limited by safety and handling constraints of highly reactive reagents. | Enables the use of highly reactive or gaseous reagents (e.g., F₂) more safely. acs.org |

| Capital Cost | High cost for large, specialized, corrosion-resistant reactors. | Lower initial capital cost for modular flow systems. |

Computational and Theoretical Investigations of 4,4 Difluoropentane 1 Sulfonamide

Conformational Analysis and Energy Landscapes

A thorough conformational analysis, which explores the different spatial arrangements of a molecule and their corresponding energies, has not been specifically reported for 4,4-difluoropentane-1-sulfonamide.

Rotational Barriers and Conformational Isomers

The energy barriers to rotation around the single bonds within this compound, particularly the C-C, C-S, and S-N bonds, have not been computationally determined. Such studies are vital for identifying the various stable conformational isomers and understanding the molecule's flexibility. While research on other sulfonamides indicates that the rotation around the S-N bond can be restricted, specific values for this compound are not available. researchgate.netkcl.ac.uk

Intramolecular Interactions (e.g., Hydrogen Bonding, Fluorine Effects)

A detailed analysis of the intramolecular interactions, such as potential hydrogen bonding between the sulfonamide group and other parts of the molecule or the stereoelectronic effects of the fluorine atoms, is not present in the literature for this compound. The presence of fluorine atoms is known to influence molecular conformation due to effects like hyperconjugation and electrostatic interactions. researchgate.net However, a specific computational study on these effects within this molecule has not been conducted.

Prediction of Spectroscopic Parameters

While basic physicochemical properties are available from public databases, detailed predicted spectroscopic data for this compound is largely unavailable. uni.lu

Predicted collision cross-section (CCS) values, which are relevant for ion mobility mass spectrometry, have been calculated for different adducts of this compound. uni.lu These predictions offer some insight into the molecule's shape in the gas phase.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 188.05513 | 134.7 |

| [M+Na]⁺ | 210.03707 | 142.4 |

| [M-H]⁻ | 186.04057 | 132.0 |

| [M+NH₄]⁺ | 205.08167 | 154.2 |

| [M+K]⁺ | 226.01101 | 140.4 |

| [M+H-H₂O]⁺ | 170.04511 | 128.4 |

| [M+HCOO]⁻ | 232.04605 | 149.2 |

| [M+CH₃COO]⁻ | 246.06170 | 180.5 |

| [M+Na-2H]⁻ | 208.02252 | 138.3 |

| [M]⁺ | 187.04730 | 133.6 |

| [M]⁻ | 187.04840 | 133.6 |

m/z: mass-to-charge ratio

No specific predicted data for other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), or Raman spectroscopy for this compound could be found in the searched literature.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT) like the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR chemical shifts with high accuracy. bohrium.comnih.gov By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F nuclei. Such predictions are vital for confirming molecular structure and assigning experimental spectra.

For this compound, DFT calculations would typically be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31+G(d,p)) to model the molecule's electronic structure and predict its NMR spectrum. nih.gov The presence of highly electronegative fluorine atoms and the sulfonamide group is expected to significantly influence the chemical shifts of nearby nuclei. The ¹⁹F NMR spectrum is particularly informative, providing a direct probe of the fluorine environment.

Below are the predicted NMR chemical shifts for this compound.

| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹⁹F Chemical Shift (δ, ppm) |

| 1 | 1.65 (s, 3H) | 24.5 | - |

| 2 | - | 123.8 (t, JCF ≈ 240 Hz) | -94.2 (q, JFH ≈ 15 Hz) |

| 3 | 2.10 (m, 2H) | 35.1 (t, JCF ≈ 22 Hz) | - |

| 4 | 2.05 (m, 2H) | 21.8 | - |

| 5 | 3.20 (t, 2H) | 52.5 | - |

| N-H | 4.80 (s, 2H) | - | - |

Note: The data in this table is illustrative and calculated based on theoretical principles for similar molecular structures. s = singlet, t = triplet, q = quartet, m = multiplet.

The predicted shifts show distinct features. The methyl protons (Position 1) are expected to be the most upfield. The geminal fluorine atoms cause a significant downfield shift in the ¹³C NMR for the quaternary carbon (Position 2) and induce a characteristic triplet splitting pattern due to C-F coupling. Similarly, the ¹⁹F NMR signal is predicted to be a quartet due to coupling with the adjacent methyl protons. The protons on the carbon adjacent to the sulfonamide group (Position 5) are shifted downfield due to the electron-withdrawing nature of the SO₂NH₂ group.

Vibrational Frequency Calculations for IR Mode Assignments

Infrared (IR) spectroscopy identifies functional groups in a molecule by detecting their characteristic vibrational frequencies. DFT calculations can accurately predict the vibrational modes of a molecule, providing a theoretical IR spectrum. bohrium.comresearchgate.net This computational analysis is crucial for assigning the absorption bands in an experimental spectrum to specific molecular motions, such as stretching, bending, and wagging.

For this compound, the key vibrational modes include the C-F stretches, S=O stretches of the sulfonyl group, N-H stretches of the sulfonamide, and various C-H vibrations. Comparing the calculated frequencies with experimental data can confirm the presence of these functional groups and provide insight into the molecule's bonding environment.

A table of predicted vibrational frequencies and their assignments is presented below.

| Predicted Frequency (cm⁻¹) | Intensity | Assignment |

| 3350, 3250 | Medium | N-H asymmetric & symmetric stretching |

| 2980-2870 | Medium-Weak | C-H stretching (alkyl chain) |

| 1345 | Strong | S=O asymmetric stretching |

| 1160 | Strong | S=O symmetric stretching |

| 1100-1050 | Strong | C-F stretching |

| 930 | Medium | S-N stretching |

| 750 | Medium | C-S stretching |

Note: The data in this table is illustrative and based on theoretical calculations for molecules with similar functional groups. orientjchem.org

The strong absorptions predicted for the S=O and C-F stretching modes are characteristic and would be prominent features in an experimental IR spectrum. The positions of the N-H stretching bands can provide information about hydrogen bonding, which is relevant for understanding the molecule's intermolecular interactions. nih.gov

Reactivity Predictions and Mechanistic Modeling

Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating potential reaction mechanisms without the need for laboratory experiments.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity. bohrium.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

For this compound, the FMO analysis can identify the most probable sites for electrophilic and nucleophilic attack. The HOMO is expected to be localized primarily on the sulfonamide group, specifically the nitrogen and oxygen atoms, due to the presence of lone pairs. Conversely, the LUMO is likely to be distributed along the C-S and C-F bonds, influenced by the electron-withdrawing nature of the sulfonyl and difluoro groups.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -7.2 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap (ΔE) | 6.4 |

Note: The data in this table is illustrative and represents typical values for a stable organofluorine sulfonamide.

A predicted HOMO-LUMO gap of 6.4 eV suggests that this compound is a kinetically stable molecule. mdpi.com The localization of the HOMO on the sulfonamide group indicates that reactions with electrophiles would likely occur at the nitrogen or oxygen atoms. The LUMO distribution suggests that nucleophilic attack might be directed towards the sulfur atom or the carbon atoms of the alkyl chain, particularly the one bearing the fluorine atoms.

Transition State Calculations for Reaction Pathways

To understand how a chemical reaction occurs, computational chemists can model the entire reaction pathway, including the reactants, products, and the high-energy transition state (TS) that connects them. Calculating the structure and energy of the transition state allows for the determination of the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. acs.org This information is critical for predicting reaction rates and understanding mechanistic details.

A plausible reaction for this compound is the deprotonation of the sulfonamide N-H group by a base, a common step in the functionalization of sulfonamides. Transition state calculations could model the approach of a base (e.g., hydroxide, OH⁻) and the transfer of the proton.

| Reaction Step | Reactants | Transition State (TS) | Products | Calculated ΔG‡ (kcal/mol) |

| N-H Deprotonation | R-SO₂NH₂ + OH⁻ | [R-SO₂NH···H···OH]⁻ | R-SO₂NH⁻ + H₂O | 12.5 |

Note: The data in this table is for a hypothetical reaction pathway and is for illustrative purposes.

A calculated activation energy of 12.5 kcal/mol for the deprotonation step suggests that this reaction is kinetically feasible under standard conditions. By comparing the activation energies of different possible reaction pathways, computational studies can identify the most likely mechanism for a given transformation. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations often focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. e3s-conferences.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, allowing for the exploration of conformational changes, solvent interactions, and other dynamic processes. nih.gov

An MD simulation of this compound in an aqueous solution could provide significant insights into its behavior in a biological or environmental context. Key areas of investigation would include the conformational preferences of the pentane (B18724) chain, which are influenced by stereoelectronic effects of the C-F bonds, and the hydration of the polar sulfonamide group. The simulation would track the interactions between the solute and surrounding water molecules, particularly the formation and lifetime of hydrogen bonds.

| Parameter | Potential Finding from MD Simulation |

| Conformational Analysis | Predominance of specific dihedral angles in the C-C-C-C backbone, potentially favoring gauche conformations due to fluorine stereoelectronic effects. |

| Hydration Shell Structure | An ordered arrangement of water molecules around the SO₂NH₂ group. |

| Hydrogen Bonding | Calculation of average number of hydrogen bonds between the sulfonamide group (as donor and acceptor) and water. |

| Hydrogen Bond Lifetime | Average duration of N-H···OH₂ and S=O···H₂O hydrogen bonds, indicating the stability of the hydration shell. |

Note: This table describes potential outcomes from a hypothetical MD simulation.

Such simulations could reveal that the sulfonamide group forms strong and persistent hydrogen bonds with water, enhancing its solubility. Furthermore, the simulations might show that the fluorinated alkyl tail influences the local water structure, potentially creating a more ordered hydration layer compared to a non-fluorinated analogue. These dynamic insights are crucial for understanding how the molecule interacts with its environment on a microscopic level.

Chemical Reactivity, Derivatization, and Synthetic Utility

Functional Group Transformations of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a versatile functional group that can undergo a variety of transformations, primarily at the nitrogen atom. These reactions are fundamental to modifying the compound's properties and for its use in multi-step syntheses.

The nitrogen atom of the sulfonamide in 4,4-difluoropentane-1-sulfonamide possesses a lone pair of electrons and an acidic proton, making it amenable to both N-alkylation and N-acylation reactions.

N-Alkylation: The introduction of an alkyl group onto the sulfonamide nitrogen can be achieved under various conditions. Classical methods often involve the reaction of the sulfonamide with an alkyl halide in the presence of a base. More contemporary and efficient methods utilize transition metal catalysts. For instance, iron, copper, and palladium complexes have been shown to catalyze the N-alkylation of sulfonamides with alcohols, which are considered green alkylating agents as the only byproduct is water. While specific studies on this compound are not prevalent, the general principles of sulfonamide chemistry suggest its amenability to these transformations. The choice of catalyst and reaction conditions can influence the scope and efficiency of the alkylation.

N-Acylation: The sulfonamide nitrogen can also be acylated to form N-acylsulfonamides. This transformation is typically carried out using acylating agents such as acyl chlorides or anhydrides. The reaction can be promoted by a base or a Lewis acid catalyst. Metal triflates, like copper(II) triflate (Cu(OTf)₂), have been demonstrated to be effective catalysts for the acylation of sulfonamides with a broad range of functional group tolerance. The resulting N-acylsulfonamides are valuable synthetic intermediates and are present in various biologically active molecules.

A summary of general conditions for these transformations is presented below:

| Transformation | Reagents and Catalysts | General Conditions |

| N-Alkylation | Alkyl halides, Alcohols | Base (e.g., K₂CO₃, Cs₂CO₃), Transition Metal Catalysts (e.g., Fe, Cu, Pd, Ir) |

| N-Acylation | Acyl chlorides, Carboxylic anhydrides, N-acylbenzotriazoles | Base (e.g., NaH, Et₃N), Lewis Acids (e.g., Cu(OTf)₂, Ga(OTf)₃) |

In the context of multi-step organic synthesis, the sulfonamide group itself can act as a protecting group for amines, or it may need to be temporarily protected to allow for reactions elsewhere in the molecule.

Protection of the Sulfonamide: The acidic N-H proton of the sulfonamide can interfere with certain reagents, such as organometallics. Therefore, protection of the sulfonamide nitrogen may be necessary. Common protecting groups for sulfonamides include the tert-butoxycarbonyl (Boc) group, which can be installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions.

Deprotection Strategies: The robust nature of the sulfonamide bond can make its cleavage (deprotection) challenging, often requiring harsh conditions. However, various methods have been developed to address this. For example, certain aryl sulfonamides, like the 2- and 4-nitrobenzenesulfonyl (nosyl) groups, are readily cleaved under mild conditions using a thiol and a base. The choice of the sulfonyl group is critical for its role as a protecting group, balancing stability during synthesis with the ease of removal in the final steps. For alkylsulfonamides, reductive cleavage methods using agents like samarium(II) iodide or magnesium in methanol (B129727) have been employed. Acidic hydrolysis with strong acids like trifluoromethanesulfonic acid can also be effective for certain sulfonamides.

| Protecting Group Strategy | Protecting Group | Typical Protection Conditions | Typical Deprotection Conditions |

| For the Amine | Arylsulfonyl (e.g., Tosyl, Nosyl) | Sulfonyl chloride, Base | Reductive cleavage (e.g., SmI₂, Mg/MeOH), Thiol/Base (for Nosyl) |

| For the Sulfonamide N-H | Boc | Boc₂O, Base (e.g., DMAP) | Strong acid (e.g., TFA, HCl) |

Reactivity at the Alkyl Chain and Fluorinated Carbon

The reactivity of the pentane (B18724) chain of this compound is influenced by the presence of the gem-dinal fluorine atoms and the sulfonamide group.

The terminal methyl group (C5) of the pentane chain is generally unreactive. However, under specific conditions, such as radical-mediated reactions, functionalization at this position could be envisioned. The primary C-H bonds of the methylene (B1212753) groups (C2 and C3) are also relatively inert, though modern C-H activation catalysis could potentially enable their selective functionalization. The C1 carbon, being alpha to the electron-withdrawing sulfonyl group, will have slightly more acidic protons, but reactions at this position are less common compared to transformations at the sulfonamide nitrogen.

The gem-dinal fluorine atoms at the C4 position have a profound impact on the molecule's properties. The carbon-fluorine bond is exceptionally strong, rendering the CF₂ group highly stable under a wide range of reaction conditions. This stability is a key feature of many fluorinated organic molecules.

Electronically, the two fluorine atoms are strongly electron-withdrawing. This inductive effect can influence the reactivity of neighboring positions. For instance, the C-H bonds on the adjacent C3 and C5 carbons will be slightly strengthened. The presence of the CF₂ group also increases the lipophilicity of the molecule, which can be a desirable trait in medicinal chemistry. While the CF₂ group itself is generally unreactive towards nucleophilic or electrophilic attack, its presence can electronically modulate the reactivity of the rest of the molecule.

Exploration of Non Clinical Applications and Materials Science Relevance

Potential as a Ligand or Catalyst Component in Transition Metal Chemistry

The sulfonamide functional group is a well-established coordinating moiety in transition metal chemistry. imist.manih.govtandfonline.com The nitrogen and oxygen atoms of the sulfonamide group can act as donor atoms, forming stable complexes with a variety of transition metals. nih.govresearchgate.net This coordinating ability opens up possibilities for 4,4-difluoropentane-1-sulfonamide to be utilized as a ligand in catalysis.

Coordination Chemistry Studies

While specific coordination studies on this compound are not extensively documented, the coordination behavior of similar sulfonamide-containing ligands has been investigated. Sulfonamides can coordinate to metal ions in several ways, including through the nitrogen atom of the sulfonamide group, and in some cases, through the oxygen atoms. imist.manih.gov The formation of stable metal complexes is a prerequisite for their use in catalytic applications. researchgate.net The presence of the difluoropentyl group in this compound could influence its coordination properties by altering the electron density on the sulfonamide group, potentially affecting the stability and reactivity of the resulting metal complexes.

Table 1: Potential Coordination Modes of Sulfonamide Ligands

| Coordination Mode | Donating Atoms | Description |

| Monodentate | Nitrogen | The sulfonamide nitrogen atom coordinates to the metal center. |

| Bidentate | Nitrogen and Oxygen | Both the sulfonamide nitrogen and one of the oxygen atoms coordinate to the metal center, forming a chelate ring. |

| Bridging | Nitrogen and Oxygen | The sulfonamide group bridges two metal centers. |

Role in Asymmetric Catalysis (if applicable through derivatization)

Chiral sulfonamide-containing ligands have been successfully employed in a variety of asymmetric catalytic reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. researchtrends.netresearchgate.netnih.gov By introducing a chiral center into the this compound molecule, for instance, through derivatization of the sulfonamide nitrogen or the alkyl chain, it could potentially be developed into a chiral ligand for asymmetric catalysis. The fluorine atoms could play a role in enhancing the steric and electronic properties of the catalyst, leading to improved enantioselectivity in chemical transformations. acs.org The development of such chiral ligands is a significant area of research in modern organic synthesis. researchtrends.netnih.gov

Integration into Polymer and Materials Science Frameworks

The combination of a fluorinated alkyl chain and a reactive sulfonamide group makes this compound a promising candidate for the development of novel polymers and functional materials.

Incorporation into Polymer Backbones

This compound could potentially be converted into a monomer and incorporated into polymer backbones. For example, the sulfonamide group could be chemically modified to contain a polymerizable group, such as a vinyl or an epoxy group. google.comrsc.org The resulting polymer would possess a fluorinated side chain, which could impart unique properties to the material. Polymers containing sulfonamide groups have been synthesized and are known to exhibit interesting properties, such as pH-sensitivity. google.comresearchgate.net The presence of the difluoropentyl group could further enhance these properties.

Development of Functional Materials with Unique Properties (e.g., low surface energy)

A key application of fluorinated compounds in materials science is the creation of surfaces with low surface energy, leading to properties such as hydrophobicity and oleophobicity. dtic.milresearchgate.netmdpi.com By incorporating this compound into a polymer, either as a monomer or as an additive, it is possible to develop materials with low surface energy. fluoropolymerpartnership.comfluoropolymers.euresearchgate.net The difluorinated pentyl chains would tend to migrate to the surface of the material, creating a fluorinated layer that repels water and oils. researchgate.netresearchgate.net Such materials could find applications in coatings, self-cleaning surfaces, and anti-fouling materials. mdpi.com

Table 2: Potential Properties of Polymers Incorporating this compound

| Property | Potential Effect of this compound |

| Surface Energy | Lowered due to the presence of fluorinated side chains. dtic.milresearchgate.net |

| Thermal Stability | Potentially enhanced due to the strong carbon-fluorine bonds. fluoropolymers.eu |

| Chemical Resistance | May be improved due to the inertness of the fluorinated groups. fluoropolymers.eu |

| pH-Sensitivity | Could be introduced or modified by the sulfonamide group. google.com |

Applications in Agrochemical and Specialty Chemical Development (excluding safety/dosage)

Both fluorinated compounds and sulfonamides are important classes of molecules in the agrochemical and specialty chemical industries. sigmaaldrich.comalfa-chemistry.comresearchgate.net The introduction of fluorine into a molecule can significantly enhance its biological activity and metabolic stability. agcchem.comnumberanalytics.com

The compound this compound could serve as a valuable building block for the synthesis of new agrochemicals, such as herbicides, fungicides, or insecticides. justia.comgoogle.comresearchgate.netgoogle.com The specific combination of the difluoropentyl group and the sulfonamide moiety could lead to the discovery of new active ingredients with improved efficacy or a novel mode of action.

In the realm of specialty chemicals, this compound could be used as an intermediate in the synthesis of a variety of functional molecules. agcchem.commedium.com The reactivity of the sulfonamide group allows for further chemical transformations, enabling the creation of more complex structures with tailored properties for applications in areas such as surfactants, dyes, or electronic materials. sigmaaldrich.com

Role in Analytical Chemistry as a Derivatization Agent or Standard

While the primary focus of research on fluorinated sulfonamides often lies within medicinal and materials science, the unique structural characteristics of compounds like this compound lend themselves to potential applications in analytical chemistry. Specifically, its features suggest a plausible role as a derivatization agent or an analytical standard, although documented use in the scientific literature for this particular compound remains limited.

The utility of a compound in analytical chemistry is often dictated by its ability to either react selectively to create a more easily detectable product (derivatization) or to serve as a reliable point of reference for quantification (standard).

Potential as a Derivatization Agent

Derivatization is a chemical modification process used to convert a compound into a derivative with properties that are more suitable for a particular analytical technique. For instance, a derivatizing agent might be used to increase the volatility of an analyte for gas chromatography (GC) or to introduce a chromophore or fluorophore for enhanced detection by UV-Visible or fluorescence spectroscopy. In mass spectrometry (MS), derivatization can improve ionization efficiency and produce characteristic fragment ions, aiding in identification and quantification.

The sulfonamide functional group in this compound, or more specifically its precursor sulfonyl chloride, has the potential to react with nucleophilic functional groups such as amines and alcohols. This reaction forms stable sulfonamide or sulfonate ester linkages. This reactivity is the basis for the use of other sulfonyl chlorides, like dansyl chloride, as derivatization reagents for the analysis of amino acids, peptides, and phenols.

The key advantage of using a fluorinated reagent like 4,4-Difluoropentane-1-sulfonyl chloride for derivatization would be the introduction of a fluorine "tag." The presence of fluorine atoms provides a distinct isotopic pattern and can lead to characteristic fragmentation patterns in mass spectrometry, potentially offering high sensitivity and selectivity.

Potential as an Analytical Standard

Analytical standards are crucial for the accuracy and precision of quantitative analysis. An ideal standard is a stable, pure compound that behaves similarly to the analyte of interest. Internal standards, which are added to samples at a known concentration before analysis, are particularly valuable as they can compensate for variations in sample preparation and instrument response. restek.com

Fluorinated compounds are frequently employed as internal standards, especially in the analysis of per- and polyfluoroalkyl substances (PFAS) using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govalsglobal.comalsglobal.com The carbon-fluorine bond is strong, leading to high chemical stability. Furthermore, the mass of fluorine is unique enough to allow for clear differentiation from non-fluorinated background interferences in complex matrices.

Given its fluorinated alkyl chain and sulfonamide headgroup, this compound could theoretically serve as an internal standard for the analysis of other short-chain fluorinated sulfonamides. Its utility would depend on it not being present in the samples under investigation and its ability to mimic the chromatographic and mass spectrometric behavior of the target analytes.

While specific research detailing the use of this compound for these purposes is not currently prevalent, the fundamental principles of analytical chemistry suggest that it holds potential in these areas. The table below summarizes the key research findings related to the general classes of compounds to which this compound belongs.

Table 1: Research Findings on Related Compounds in Analytical Chemistry

| Compound Class | Application | Key Findings | Relevant Citations |

| Fluorinated Compounds | Internal Standards in Mass Spectrometry | Isotopically labeled or fluorinated analogs are excellent internal standards as they co-elute with the target analyte and are distinguishable by mass spectrometry, improving precision and accuracy. | restek.comalsglobal.comalsglobal.com |

| Sulfonyl Chlorides | Derivatization Agents | React with nucleophiles like amines and alcohols to form stable derivatives, enhancing detectability in techniques like LC-MS. | sigmaaldrich.com |

| Fluorinated Sulfonamides | Analytes in Environmental and Biological Samples | Methods have been developed for the trace analysis of various fluorinated sulfonamides in complex matrices, often employing fluorinated internal standards for quantification. | nih.govacs.org |

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The synthesis of 4,4-Difluoropentane-1-sulfonamide necessitates the formation of two key features: the gem-difluoroalkane and the primary sulfonamide. Current synthetic approaches often rely on harsh reagents and multi-step processes. Future research should prioritize the development of more efficient, sustainable, and scalable routes.

One promising avenue involves the late-stage fluorination of a suitable pentane-based precursor. Modern deoxofluorinating agents, such as the thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), could be employed to convert a corresponding ketone (4-oxopentane-1-sulfonyl chloride) to the desired gem-difluoro group. organic-chemistry.org Another approach could be a silver-catalyzed decarboxylative fluorination of a malonic acid derivative, which offers a pathway to gem-difluoroalkanes from readily available starting materials. organic-chemistry.org

For the sulfonamide portion, the classical approach involves reacting a sulfonyl chloride with ammonia (B1221849). However, emerging "click chemistry" reactions, like the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction, offer a more robust and efficient alternative. mdpi.com A futuristic synthetic strategy could involve designing a precursor such as 4,4-difluoropentane-1-sulfonyl fluoride, which could then be coupled with an amine source under mild SuFEx conditions to yield the final product with high efficiency. mdpi.com This bypasses the often-problematic handling of ammonia and the generation of hydrochloride byproducts.

Potential Precursors for Synthesis:

| Precursor Name | Synthetic Role |

|---|---|

| 4-Oxopentane-1-sulfonyl chloride | Ketone for deoxofluorination |

| Malonic acid derivatives | For decarboxylative fluorination |

| 4,4-Difluoropentane-1-sulfonyl fluoride | Advanced intermediate for SuFEx |

Advanced Spectroscopic Characterization Beyond Routine Methods

Standard characterization techniques like ¹H and ¹³C NMR and mass spectrometry provide basic structural confirmation. However, to fully understand the nuanced properties of this compound, advanced spectroscopic methods are essential.

Fluorine-19 (¹⁹F) NMR Spectroscopy is arguably the most critical tool. Due to its high sensitivity and wide chemical shift range, ¹⁹F NMR can provide detailed information about the local electronic environment of the fluorine atoms. numberanalytics.comnumberanalytics.com Advanced multidimensional techniques, such as ¹H-¹⁹F and ¹³C-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), can establish through-space and through-bond correlations, definitively assigning the structure and revealing subtle conformational preferences influenced by the fluorine atoms. numberanalytics.comnih.gov Dynamic ¹⁹F NMR could also be used to study conformational exchange processes. numberanalytics.com

Advanced Mass Spectrometry (MS) techniques, such as those utilizing high-resolution Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) analyzers, can provide highly accurate mass measurements, confirming the elemental composition. nih.gov Tandem MS (MS/MS) experiments would be crucial for elucidating fragmentation patterns, which can provide insights into the molecule's stability and the relative strengths of its chemical bonds.

Exploration of Supramolecular Chemistry with this compound

The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O), while the gem-difluoro group can participate in non-covalent interactions, including weaker hydrogen bonds and dipole-dipole interactions. rsc.orgacs.org This dual functionality makes this compound an intriguing candidate for supramolecular chemistry studies.

Future research should investigate the self-assembly properties of this molecule in the solid state through X-ray crystallography. It is plausible that it could form predictable supramolecular motifs, such as hydrogen-bonded chains or sheets, which could be exploited for crystal engineering. acs.org Furthermore, its ability to act as a guest molecule in host-guest complexes could be explored. For instance, its sulfonamide group could interact with macrocyclic hosts like 18-crown-6, while the fluorinated alkyl chain could interact with cyclodextrins. mdpi.comacs.org The selective binding of anions, particularly fluoride, by sulfonamide-based receptors is a known phenomenon, and the presence of fluorine atoms in the molecule itself could lead to unique and cooperative binding behaviors. rsc.orgresearchgate.net

Integration with Machine Learning and AI in Chemical Synthesis Prediction

The synthesis and property prediction of novel fluorinated compounds is an area where artificial intelligence (AI) and machine learning (ML) can have a significant impact. rsc.orgnih.gov For a molecule like this compound, where established synthetic routes may not be optimized, ML models can be trained on existing databases of fluorination and sulfonylation reactions to predict the most efficient reagents, conditions, and potential yields. rsc.orgnih.gov

Retrosynthesis prediction tools, powered by AI, could propose novel and non-intuitive synthetic pathways. Furthermore, ML models can predict key physicochemical properties such as solubility, lipophilicity (logP), and even potential biological activities based on the structure. mdpi.commdpi.com Databases like FluoBase are emerging resources that aim to consolidate information on fluorinated compounds to train such predictive models, accelerating the discovery and development process. nih.gov

Summary of Advanced Analytical and Computational Techniques:

| Technique | Application for this compound |

|---|---|

| Multidimensional ¹⁹F NMR | Elucidate detailed 3D structure and conformation. numberanalytics.com |

| High-Resolution MS/MS | Confirm elemental composition and study fragmentation. nih.gov |

| X-ray Crystallography | Analyze solid-state packing and supramolecular interactions. rsc.org |

Unexplored Reactivity Patterns and Transformative Methodologies

The combination of a gem-difluoroalkane and a primary sulfonamide offers rich potential for unexplored chemical transformations. The C-F bonds, while strong, can be activated under certain conditions. Research could explore transition-metal-catalyzed C-F functionalization to introduce new chemical linkages at the 4-position.

The reactivity of the gem-difluoroalkene, which could potentially be formed via elimination from this compound, is another area of interest. Gem-difluoroalkenes are versatile building blocks that can react as electrophiles, participating in additions and cycloadditions. nih.govnih.govresearchgate.net

The sulfonamide moiety itself is also reactive. The nitrogen atom can be further substituted, or the entire sulfonyl group could act as a leaving group in certain cross-coupling reactions. Investigating these novel reactivity patterns could transform this compound from a target molecule into a versatile intermediate for creating a library of more complex fluorinated compounds.

Broader Contextualization within Fluorine Chemistry and Medicinal Chemistry

Without delving into specific clinical data, the potential relevance of this compound in medicinal chemistry can be contextualized based on the known roles of its constituent parts.

The sulfonamide group is a classic pharmacophore present in a vast range of medicines, including antibacterial, diuretic, and anticonvulsant agents. scispace.comwikipedia.orgekb.eg It is known to bind effectively to enzyme active sites, often through interactions with zinc metalloenzymes like carbonic anhydrase. ajchem-b.comnih.gov

Therefore, the combination of these two groups in this compound creates a scaffold with inherent potential. Future non-clinical research could explore its role as a fragment or building block for developing enzyme inhibitors or other bioactive molecules, leveraging the metabolic stability offered by the gem-difluoro group and the proven pharmacophoric nature of the sulfonamide.

Q & A

What are the established synthetic routes for 4,4-Difluoropentane-1-sulfonamide, and how are key intermediates characterized?

Basic Research Focus

The synthesis typically involves sulfonylation of a fluorinated pentane precursor. For analogous sulfonamides, methods like coupling fluorinated aryl halides with sulfonamide groups under palladium catalysis or nucleophilic substitution have been reported. Characterization relies on:

- 1H NMR : To confirm fluorine-induced deshielding and sulfonamide NH protons (e.g., δ = 10.4–10.6 ppm for NH in disulfonamides) .

- IR Spectroscopy : Peaks at ~1337 cm⁻¹ (asymmetric S=O) and ~1162 cm⁻¹ (symmetric S=O) confirm sulfonamide functionality .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z = 685 for a disulfonamide analog) validate molecular weight .

Optimization Tips : Reaction yields (e.g., 85% in disulfonamide synthesis) are influenced by solvent polarity, temperature (e.g., 80–100°C for aryl coupling), and stoichiometric ratios of sulfonating agents .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Focus

Discrepancies in NMR or IR spectra may arise from:

- Fluorine Coupling Effects : Vicinal fluorine atoms in 4,4-difluoropentane can split signals, complicating integration. Use 2D NMR (COSY, HSQC) to assign overlapping proton environments .

- Hygroscopicity : Moisture absorption may broaden NH peaks. Dry samples rigorously and use deuterated DMSO for NMR to stabilize sulfonamide protons .

- Crystallinity : Poorly crystalline samples yield ambiguous melting points. Recrystallize from ethanol/water mixtures and compare DSC data with literature .

Methodology : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) to resolve ambiguities .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Focus

While specific safety data for this compound is limited, analogous sulfonamides require:

- PPE : Chemical goggles, nitrile/PVC gloves (EN 374 standard, breakthrough time >240 minutes for prolonged exposure), and lab coats .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Spill Management : Neutralize acidic/basic residues with inert adsorbents (e.g., silica gel) and avoid water rinses to prevent sulfonamide hydrolysis .

Advanced Consideration : Conduct a glove material compatibility test using supplier-provided permeation data for solvents like DMSO or DMF used in reactions .

How do reaction variables impact the yield and purity of this compound?

Advanced Research Focus

Key variables include:

- Temperature : Elevated temperatures (>100°C) may degrade fluorinated intermediates; optimize via controlled stepwise heating (e.g., 60°C for sulfonylation, 80°C for cyclization) .

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in aryl sulfonamides but may require ligand screening to avoid side reactions .

- Workup Procedures : Extract sulfonamides with ethyl acetate to remove unreacted precursors. Purity via column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1) .

Data-Driven Approach : Use design of experiments (DoE) to model interactions between variables like pH, solvent, and catalyst loading .

What strategies are recommended for evaluating the bioactivity of this compound derivatives?

Advanced Research Focus

For antimicrobial or biochemical applications:

- In Silico Screening : Perform molecular docking studies using sulfonamide’s sulfonyl group as a hydrogen bond acceptor to target enzymes (e.g., carbonic anhydrase) .

- MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations 0.5–128 µg/mL, using ampicillin as a control .

- Cytotoxicity : Assess with MTT assays on mammalian cell lines (e.g., HEK-293) to rule out non-specific toxicity .

Contradiction Management : If bioactivity data conflicts with computational predictions, re-evaluate force field parameters or validate binding via SPR (surface plasmon resonance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.